3-Ethyl-7-methoxy-1H-indole
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Overview
Description
3-Ethyl-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the N-alkylation of 7-methoxyindole with ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Ethyl-7-methoxy-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit cell growth by interfering with specific signaling pathways .
Comparison with Similar Compounds
3-Ethyl-7-methoxy-1H-indole can be compared with other indole derivatives such as:
7-Methoxyindole: Similar structure but lacks the ethyl group, leading to different biological activities.
Indole-3-carbaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Indole-3-acetic acid: A plant hormone with different biological functions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-8-7-12-11-9(8)5-4-6-10(11)13-2/h4-7,12H,3H2,1-2H3 |
InChI Key |
COOHAGDQVXCSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2OC |
Origin of Product |
United States |
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